molecular formula C13H10O4 B3131899 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid CAS No. 35977-78-7

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid

Cat. No. B3131899
CAS RN: 35977-78-7
M. Wt: 230.22 g/mol
InChI Key: OTUHUQRLOGKXJT-UHFFFAOYSA-N
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Description

“3-(Methoxycarbonyl)naphthalene-2-carboxylic acid” is a chemical compound with the molecular formula C13H10O4 . It has a molecular weight of 230.22 . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for “3-(Methoxycarbonyl)naphthalene-2-carboxylic acid” is 1S/C13H10O4/c1-17-13(16)11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7H,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass . They are also capable of engaging in hydrogen bonding with water molecules, making the acids with one to four carbon atoms completely miscible with water .

Scientific Research Applications

Synthesis and Material Applications

  • Nanowire Assembly : Heptahelicene-2-carboxylic acid, synthesized from naphthalene derivatives, demonstrated the ability to self-assemble into nanowire-like aggregates. This process utilized methoxy-substituted naphthalene building blocks, indicating potential applications in nanotechnology and materials science (Rybáček et al., 2011).

Environmental Science and Biodegradation

  • Biodegradation Pathways : Research on naphthalene degradation under anaerobic conditions highlighted the role of carboxylation as an initial step, leading to the formation of naphthoic acids. This indicates the potential environmental impact of naphthalene derivatives in biodegradation processes (Zhang, Sullivan, & Young, 2004); (Meckenstock et al., 2000).

Chemical Synthesis and Catalysis

  • Catalytic Reactions : A study demonstrated the Lewis acid-mediated carboxylation of fused aromatic compounds with carbon dioxide, showcasing the potential of naphthalene derivatives in facilitating regioselective carboxylation reactions. This process could have applications in synthetic organic chemistry and industrial carbon capture strategies (Suzuki et al., 2002).

Spectroscopy and Photodetachment Studies

  • Photodetachment Spectroscopy : Research on substituted naphthalene anions, including 6-hydroxy-2-naphthoic acid derivatives, provided insights into the photodetachment and photoreactions of these compounds, revealing potential applications in analytical chemistry and environmental monitoring (Bull et al., 2019).

Chemical Probes and Sensors

  • Sensing Applications : A naphthalene derivative was used to develop a dual-function probe capable of detecting Cu2+ and Fe3+ in water. This showcases the utility of naphthalene carboxylic acid derivatives in environmental monitoring and the development of analytical sensors (Li et al., 2019).

properties

IUPAC Name

3-methoxycarbonylnaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-17-13(16)11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUHUQRLOGKXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid

Synthesis routes and methods

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
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3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
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